(S)-5-Methyl-1,4-oxazepane
Description
(S)-5-Methyl-1,4-oxazepane is a heterocyclic organic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(5S)-5-methyl-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
NTMSMLWLSVNRKL-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CCOCCN1 |
Canonical SMILES |
CC1CCOCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an appropriate electrophile to form the oxazepane ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-5-Methyl-1,4-oxazepane may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce more saturated oxazepane derivatives.
Scientific Research Applications
(S)-5-Methyl-1,4-oxazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,4-oxazepane: The non-chiral version of the compound.
1,4-Oxazepane: Lacks the methyl group at the 5-position.
1,4-Diazepane: Contains two nitrogen atoms in the ring instead of one nitrogen and one oxygen.
Uniqueness
(S)-5-Methyl-1,4-oxazepane is unique due to its specific chiral center and the presence of both nitrogen and oxygen in the ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
